3-(Thiophen-2-yl)morpholine

Übersicht

Beschreibung

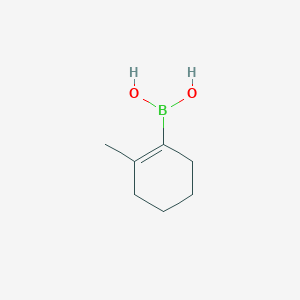

3-(Thiophen-2-yl)morpholine is a chemical compound with the molecular formula C8H11NOS . It has a molecular weight of 169.25 g/mol . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-(Thiophen-2-yl)morpholine, often involves heterocyclization of various substrates . A specific synthesis method for this compound is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of 3-(Thiophen-2-yl)morpholine consists of a five-membered ring made up of one sulfur as a heteroatom . The InChI code for this compound is 1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2 .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Thiophen-2-yl)morpholine are not available in the retrieved data, thiophene derivatives are known to undergo a variety of reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Physical And Chemical Properties Analysis

3-(Thiophen-2-yl)morpholine has a molecular weight of 169.25 g/mol . It has a boiling point of 281.9°C at 760 mmHg . The compound has a topological polar surface area of 49.5 Ų and a complexity of 131 .Wissenschaftliche Forschungsanwendungen

- Anticancer Properties : Thiophene-based molecules exhibit promising anticancer effects . Researchers have explored their potential as novel chemotherapeutic agents.

- Anti-Inflammatory Activity : Certain thiophene derivatives possess anti-inflammatory properties . These compounds could be valuable in managing inflammatory conditions.

- Antimicrobial Effects : Thiophenes have demonstrated antimicrobial activity . Investigating 3-(Thiophen-2-yl)morpholine’s role in combating infections is crucial.

- Cardiovascular Health : Some thiophene-containing compounds show antihypertensive and anti-atherosclerotic effects . Understanding their mechanisms could lead to cardiovascular therapies.

Material Science and Organic Electronics

Thiophenes play a pivotal role in material science and organic electronics:

- Organic Semiconductors : Thiophene derivatives contribute to the development of organic semiconductors . Their electronic properties make them suitable for applications like organic photovoltaics and sensors.

- Organic Field-Effect Transistors (OFETs) : OFETs utilize thiophene-based materials for efficient charge transport . These transistors are essential in flexible electronics.

- Organic Light-Emitting Diodes (OLEDs) : Thiophenes are integral to OLED fabrication . Their luminescent properties enable energy-efficient displays and lighting.

Industrial Chemistry and Corrosion Inhibition

Thiophene derivatives find practical applications:

- Corrosion Inhibitors : Thiophenes serve as corrosion inhibitors . Understanding their protective mechanisms can enhance material durability in various industries.

Synthetic Strategies

Various synthetic methods yield thiophene derivatives:

- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for thiophene synthesis . These reactions allow access to diverse derivatives.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Wirkmechanismus

Target of Action

The primary target of 3-(Thiophen-2-yl)morpholine is the urease enzyme . This enzyme is a crucial component of the pathogenicity of potentially pathogenic bacteria in humans . Inhibiting the urease enzyme is an appealing approach to mitigate the detrimental impact of ureolytic bacterial infections .

Mode of Action

3-(Thiophen-2-yl)morpholine interacts with its target, the urease enzyme, by inhibiting its activity . The lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, inhibits the urease in an uncompetitive manner . Docking studies have shown that this compound has a strong affinity for the urease active site .

Biochemical Pathways

The urease enzyme catalyzes the conversion of urea to ammonia and carbamate . By inhibiting the urease enzyme, 3-(Thiophen-2-yl)morpholine disrupts this biochemical pathway, affecting the survival and proliferation of ureolytic bacteria .

Pharmacokinetics

The lead inhibitor has been suggested to exhibit druglikeness behavior with zero violation , implying favorable ADME properties.

Result of Action

The inhibition of the urease enzyme by 3-(Thiophen-2-yl)morpholine leads to a decrease in the survival and proliferation of ureolytic bacteria . This results in the mitigation of ureolytic bacterial infections .

Eigenschaften

IUPAC Name |

3-thiophen-2-ylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCRMVMDRUMUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912150 | |

| Record name | 3-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-yl)morpholine | |

CAS RN |

111410-97-0 | |

| Record name | Morpholine, 3-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111410970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Formamide, N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B3045581.png)

![N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3045586.png)

![3-Bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3045588.png)

![5-[(4-Fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B3045593.png)

![5-mercapto-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3045594.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3045595.png)

![N-(3,4-difluorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3045600.png)

![N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045601.png)